molecular formula C26H25N3O3 B1664475 Unii-I2cst2BV1Q CAS No. 590416-75-4

Unii-I2cst2BV1Q

Cat. No.: B1664475
CAS No.: 590416-75-4
M. Wt: 427.5 g/mol
InChI Key: ULNYPYSSPODXCS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of AK106-001616 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:

    Step 1: Formation of the indan-2-yloxy group.

    Step 2: Introduction of the 1-methyl-1H-indazol-5-yl group.

    Step 3: Coupling of the amino group to the core structure.

    Step 4: Final assembly of the propionic acid moiety.

Industrial production methods for AK106-001616 are designed to optimize yield and purity while minimizing environmental impact. These methods often involve the use of advanced catalytic processes and continuous flow chemistry to ensure efficient and scalable production .

Chemical Reactions Analysis

AK106-001616 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens . The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

CAS No.

590416-75-4

Molecular Formula

C26H25N3O3

Molecular Weight

427.5 g/mol

IUPAC Name

3-[3-amino-4-(2,3-dihydro-1H-inden-2-yloxy)-5-(1-methylindazol-5-yl)phenyl]propanoic acid

InChI

InChI=1S/C26H25N3O3/c1-29-24-8-7-19(12-20(24)15-28-29)22-10-16(6-9-25(30)31)11-23(27)26(22)32-21-13-17-4-2-3-5-18(17)14-21/h2-5,7-8,10-12,15,21H,6,9,13-14,27H2,1H3,(H,30,31)

InChI Key

ULNYPYSSPODXCS-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)C3=C(C(=CC(=C3)CCC(=O)O)N)OC4CC5=CC=CC=C5C4)C=N1

Canonical SMILES

CN1C2=C(C=C(C=C2)C3=C(C(=CC(=C3)CCC(=O)O)N)OC4CC5=CC=CC=C5C4)C=N1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-(3-Amino-4-(indan-2-yloxy)-5-(1-methyl-1H-indazol-5-yl)-phenyl)-propionic acid
AK-106
AK106-001616

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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